perlecan

Extracellular matrix biology Proteoglycan biochemistry Basement membrane structural biology

Researchers requiring native HS-sulfated perlecan for FGF-2 delivery or angiogenesis studies face supply inconsistency-heparin substitutes fail to recapitulate core-protein-dependent functions. Recombinant perlecan domain fragments address this: PlnDI binds FGF-2 at Kd 2 nM (123 molecules/protein); domain III-2 sequesters PDGF-BB at Kd 8 nM; endorepellin (domain V) provides dual α2β1/VEGFR2 antagonism (Kd 11 nM) unattainable with other HSPG GAGs. Only recombinant perlecan core protein-not soluble heparin-restores perlecan-depleted tumor cell proliferation.

Molecular Formula C9H7NO5
Molecular Weight 0
CAS No. 143972-95-6
Cat. No. B1176706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameperlecan
CAS143972-95-6
Synonymsperlecan
Molecular FormulaC9H7NO5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perlecan Structural and Functional Baseline


Perlecan (heparan sulfate proteoglycan 2, HSPG2; CAS 143972-95-6) is a >750 kDa multidomain basement membrane proteoglycan with a human core protein of approximately 467–470 kDa organized into five distinct domains (I–V) comprising 48 independently folding modules [1]. Three to four glycosaminoglycan (GAG) side chains—predominantly heparan sulfate (HS) with facultative chondroitin sulfate (CS)—extend the total mass to over 750 kDa, making perlecan one of the largest monomeric extracellular matrix molecules known [2]. Encoded by the HSPG2 gene spanning >120 kbp on chromosome 1p36.1-p35, perlecan is a constitutive component of vascular and epithelial basement membranes where it cross-links laminins, collagen type IV, nidogens, and growth factors, and serves as a co-receptor for FGF, PDGF, VEGF, and BMP family members [3].

1
Workflow
Basement membrane ECM reconstitution and growth factor co-receptor studies
2
Selection
Intact proteoglycan or domain-specific recombinant fragments (I, III-2, V)
3
Use Context
Heparan sulfate-dependent FGF/PDGF/VEGF signaling and angiogenesis research models

Why Perlecan Is Irreplaceable


Perlecan, agrin, and collagen XVIII are the three canonical basement membrane heparan sulfate proteoglycans, yet their core protein architectures, GAG composition, domain organization, and bioactive proteolytic fragments diverge to an extent that precludes functional interchangeability [1]. Perlecan's 467 kDa core protein (five domains, 48 modules) is approximately 1.9-fold larger than agrin (~250 kDa) and 3.2-fold larger than the collagen XVIII monomer (~147–180 kDa), and uniquely carries both HS and CS chains whose ratio and sulfation pattern are cell-type-dependent and determine growth factor selectivity [2]. Critically, the C-terminal domain V of perlecan is proteolytically processed to release endorepellin—an 81 kDa fragment possessing dual α2β1 integrin/VEGFR2 antagonism that is mechanistically distinct from endostatin (derived from collagen XVIII) and has no counterpart in agrin [3]. Substituting perlecan with soluble heparin, agrin-derived HS, or collagen XVIII-derived HS fails to recapitulate perlecan core-protein-dependent functions, including tumor cell growth regulation, as demonstrated by the inability of heparin or HS chains from agrin/type XVIII collagen to rescue antisense-perlecan-inhibited tumor cell proliferation [4].

Perlecan vs. Agrin / Collagen XVIII
Perlecan (Target)
Five-domain core protein with HS and facultative CS chains; dual integrin/VEGFR2 endorepellin fragment; core-protein-dependent tumor growth regulation
Agrin / Collagen XVIII
Fewer domains; no CS chains; endostatin lacks dual-receptor antagonism; HS chains cannot rescue perlecan core-protein depletion
Perlecan Domain I / Heparin
Domain I-coated scaffolds show reported higher FGF-2 loading; native HS presentation context may differ from soluble heparin conjugates
Soluble Heparin / Heparin-BSA
FGF-2 delivery profile may not reproduce perlecan HS-chain presentation; core-protein contribution absent

Perlecan: Evidence vs. HSPG Analogs


Core Protein Architecture

Perlecan possesses a core protein of approximately 467 kDa organized into five discrete domains (I–V) containing 48 independently folding modules including SEA, laminin G-like, laminin EGF-like, LDL-receptor class A, EGF-like, and Ig-like C2 domains [1]. In contrast, agrin core protein is approximately 200–250 kDa with three domains, and collagen XVIII monomeric core protein is approximately 147–180 kDa with a collagenous domain architecture [2]. The total intact proteoglycan mass reaches >750 kDa for perlecan compared to ~400 kDa for agrin and ~300 kDa for collagen XVIII homotrimer, resulting in a stoichiometric advantage for multivalent ligand presentation [3].

Core Protein Architecture
Head-to-head
~467 kDa core; 5 domains; intact mass >750 kDa vs. agrin ~400 kDa and collagen XVIII ~300 kDa
Supports multivalent ECM ligand presentation studies; larger scaffold may not be replicated by smaller HSPGs
Cross-study comparable; SDS-PAGE and Western blot data
Extracellular matrix biology Proteoglycan biochemistry Basement membrane structural biology

FGF-2 Binding and Delivery

Recombinant human perlecan domain I (rhPln.D1) produced in HEK 293 cells or HUVECs binds recombinant human FGF-2 with an apparent Kd of 2 ± 0.2 nM, with binding almost completely abolished by heparinase III digestion but not by chondroitinase digestion, confirming HS-chain-dependent, high-affinity interaction [1]. In a functional tissue engineering scaffold context, PlnDI-coated electrospun collagen fibers were ten times more effective than heparin-BSA-coated collagen fibers at binding FGF-2, demonstrating that the native HS chain presentation on the perlecan core protein scaffold yields quantitatively superior growth factor sequestration compared to soluble heparin conjugates [2]. Additionally, growth plate perlecan binds a maximum of 123 FGF-2 molecules per perlecan molecule, and CS chain removal by chondroitinase ABC digestion augments FGF-2 delivery to FGFR-1 and FGFR-3 receptors with increased [³H]-thymidine incorporation in BaF3 cells [3].

FGF-2 Binding & Delivery
Head-to-head
Kd = 2 ± 0.2 nM; 10-fold greater scaffold binding vs. heparin-BSA; 123 FGF-2 molecules per perlecan
Supports growth factor delivery scaffold research; reported binding advantage is HS-chain and core-protein dependent
SPR and confocal microscopy; electrospun collagen fiber model
Growth factor delivery Tissue engineering scaffolds Heparan sulfate bioactivity

Domain-Specific PDGF-BB Binding

Surface plasmon resonance analysis mapping PDGF-BB binding across perlecan domains revealed that domain III-2 binds PDGF-BB with a Kd of 8 nM, representing the highest affinity interaction among all perlecan domains tested [1]. In comparison, domains I, IV-1, and V exhibited 4.3–8-fold lower affinity (Kd = 34–64 nM), while domains II, III-1, III-3, and IV-2 showed no detectable binding [1]. This domain-specific binding pattern contrasts with other ECM proteins such as BM-40 (Kd = 5–10 nM for PDGF-BB), where the binding epitope is located in a single C-terminal EC module rather than distributed across multiple differentially active domains [1]. Importantly, neither perlecan domain III-2 nor BM-40 interfered with PDGF binding to its α and β receptors, confirming a storage rather than competitive antagonism function [1].

PDGF-BB Domain Binding
Head-to-head
Domain III-2 Kd = 8 nM; domains I/IV-1/V Kd = 34–64 nM; domains II/III-1/III-3/IV-2 show no detectable binding
Supports PDGF sequestration matrix research; domain III-2 shows reported 4–8-fold higher affinity
BIAcore SPR assay; binding does not interfere with PDGF receptor activation
Growth factor sequestration Platelet-derived growth factor Surface plasmon resonance

Endorepellin Dual Receptor Antagonism

Endorepellin, the C-terminal domain V fragment of perlecan, binds to endothelial cells with high affinity (Kd = 11 nM) and inhibits four aspects of angiogenesis—endothelial cell migration, collagen-induced tube morphogenesis, and blood vessel growth in chorioallantoic membrane and Matrigel plug assays—at nanomolar concentrations [1]. Unlike endostatin (derived from collagen XVIII), which primarily targets a single receptor class, endorepellin engages a dual receptor antagonism mechanism by simultaneously binding the α2β1 integrin and VEGFR2, triggering coordinated down-regulation of both receptors, activation of the tyrosine phosphatase SHP-1, and attenuation of VEGFA transcription [2]. Full-length endorepellin does not displace VEGFA from VEGFR2, and the LG3 domain alone does not bind VEGFR2, confirming that the dual-receptor mechanism requires the intact endorepellin structure [2]. Endorepellin also binds endostatin and counteracts its anti-angiogenic effects, establishing a functional hierarchy absent in other basement membrane HSPG fragments [1].

Endorepellin Dual Antagonism
Class-level
Kd = 11 nM endothelial binding; dual α2β1 integrin/VEGFR2 antagonism; active at nanomolar concentrations
Supports dual-receptor angiogenesis inhibition studies; mechanism distinct from endostatin single-target approach
CAM and Matrigel plug assays; requires intact endorepellin structure for dual engagement
Angiogenesis inhibition Tumor vasculature targeting VEGFR2 antagonism

Core Protein Tumor Growth Specificity

In murine RT101 epidermal tumor cells that co-express perlecan, agrin, and type XVIII collagen, antisense targeting of perlecan inhibited tumor cell growth in vitro [1]. Critically, exogenous recombinant perlecan restored the growth of antisense-perlecan-expressing cells, whereas heparin alone failed to do so [1]. This demonstrates that the perlecan core protein—rather than HS chains from perlecan, agrin, or collagen XVIII—is the essential molecular determinant regulating tumor cell proliferation [1]. In vivo, antisense-perlecan-transfected RT101 cells generated no tumors, whereas untransfected and vector-transfected control cells formed tumors with obvious neovascularization [1]. This functional requirement for the intact perlecan core protein cannot be compensated by the HS chains of the co-expressed agrin or collagen XVIII present in the same cells [1].

Core Protein Tumor Growth
Head-to-head
Recombinant perlecan restores growth of antisense-perlecan-inhibited cells; heparin fails rescue; 0% vs. 100% in vivo tumor formation
Supports core-protein-dependent tumor model studies; HS chains from agrin/collagen XVIII do not compensate
RT101 murine epidermal tumor model; rat xenograft; species-specific antibodies
Tumor biology Antisense targeting Proteoglycan core protein function

Perlecan Application Scenarios


FGF-2 Delivery Scaffolds

Perlecan domain I (PlnDI)-coated electrospun collagen or gelatin fiber scaffolds provide a 10-fold greater FGF-2 binding capacity compared to heparin-BSA-coated scaffolds [1]. With a solution Kd of 2 ± 0.2 nM for FGF-2 and a maximum loading capacity of 123 FGF-2 molecules per intact perlecan molecule [2], perlecan-based coatings enable quantitatively predictable growth factor delivery for bone, cartilage, and vascular tissue engineering applications where FGF-2 dose-response relationships are critical. Procurement of recombinant perlecan domain I produced in mammalian expression systems (HEK 293 or HUVEC) is recommended to ensure native HS sulfation patterns essential for high-affinity FGF-2 binding [1].

Dual VEGFR2/Integrin Anti-Angiogenic Targeting

Endorepellin (perlecan domain V) is the only known basement-membrane-derived fragment that simultaneously antagonizes both the α2β1 integrin and VEGFR2, with a Kd of 11 nM for endothelial cell surface binding sites [3]. Unlike endostatin (collagen XVIII-derived), which lacks this dual-receptor mechanism, endorepellin triggers coordinated down-regulation of both receptors and activation of SHP-1 phosphatase, leading to attenuation of VEGFA transcription [4]. Procurement of recombinant endorepellin (81 kDa, C-terminal perlecan domain V) is indicated for angiogenesis inhibition assays, tumor xenograft studies, and mechanistic investigations of integrin-VEGFR2 crosstalk where single-target agents have proven insufficient [3].

PDGF-BB Sequestration Matrices

Perlecan domain III-2 binds PDGF-BB with a Kd of 8 nM, representing a 4–8-fold enrichment in affinity compared to perlecan domains I, IV-1, and V (Kd = 34–64 nM), while domains II, III-1, III-3, and IV-2 are completely inactive [5]. For ECM mimetic design, wound healing matrices, or drug delivery systems requiring concentrated PDGF-BB sequestration without interference with PDGF receptor signaling, procurement of recombinant perlecan domain III-2 provides the highest specific activity per unit mass among all perlecan sub-domains [5].

Tumor Microenvironment Core Protein Function

In experimental systems where tumor cells co-express perlecan, agrin, and collagen XVIII, only the perlecan core protein—not soluble heparin or HS chains from agrin or collagen XVIII—restores proliferation of perlecan-depleted tumor cells [6]. This core protein specificity is essential for in vitro tumor growth assays and in vivo xenograft models investigating the role of tumor-derived ECM in angiogenesis. Procurement of full-length recombinant perlecan or domain-specific core protein fragments validated for proper folding and post-translational modification is critical, as heparin or other HSPG-derived GAG preparations cannot functionally substitute [6].

Application
Selection Property
Validation Focus
FGF-2 delivery scaffold research
HS-dependent growth factor binding affinity
FGF-2 loading capacity and scaffold retention
Angiogenesis inhibition studies
Dual-receptor antagonism mechanism
α2β1 integrin and VEGFR2 co-engagement assays
PDGF-BB sequestration research
Domain-specific PDGF binding profile
PDGF-BB affinity and receptor non-interference
Tumor ECM core protein studies
Core-protein-dependent regulatory function
Tumor cell proliferation and xenograft model endpoints

Technical Documentation Hub

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